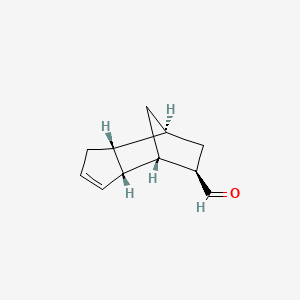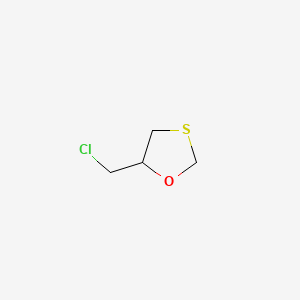
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound. It is characterized by its pyrazole ring, carboxylic acid group, and azo linkages. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions.
Azo Coupling: The azo groups are introduced through diazotization and coupling reactions with appropriate aromatic amines.
Sulfonation: The sulfonic acid group is introduced via sulfonation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo groups can be reduced to amines.
Substitution: Various substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitro groups, etc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups would yield corresponding amines.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can interact with biological molecules, leading to various effects. The exact mechanism would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar structures but different substituents.
Azo compounds: Other compounds containing azo groups.
Sulfonated aromatic compounds: Compounds with sulfonic acid groups attached to aromatic rings.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4-((2-methoxy-4-((3-sulfophenyl)azo)phenyl)azo)-, disodium salt is unique due to its combination of a pyrazole ring, carboxylic acid group, azo linkages, and sulfonic acid group. This combination of functional groups gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
68227-66-7 |
|---|---|
Formule moléculaire |
C23H17N7Na2O6S |
Poids moléculaire |
565.5 g/mol |
Nom IUPAC |
disodium;1-(3-aminophenyl)-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C23H19N7O6S.2Na/c1-36-21-12-16(26-25-15-5-3-7-18(11-15)37(33,34)35)8-9-19(21)27-28-20-13-30(29-22(20)23(31)32)17-6-2-4-14(24)10-17;;/h2-13H,24H2,1H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
VPCIVFYZUSQJPY-UHFFFAOYSA-L |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=CN(N=C3C(=O)[O-])C4=CC=CC(=C4)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)

![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)









